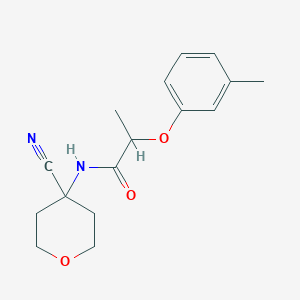
N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The drug is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, CP-690,550 can suppress the activity of T cells and B cells, which are responsible for the immune response that causes inflammation and tissue damage in autoimmune diseases.
Aplicaciones Científicas De Investigación
Renewable High-Temperature Cyanate Ester Resins
Research has explored renewable phenols derived from biomass sources and their impact on the properties of derivative polymers, including cyanate ester resins. These resins are noted for their thermal stability, making them suitable for high-temperature applications in the aerospace and electronics industries (Harvey et al., 2015).
Bisphenol A (BPA) Mechanisms and Effects
Studies on BPA, a chemical structurally related to many cyanate esters, have demonstrated its endocrine-disruptive effects across a range of species. This research helps understand how similar compounds could affect human health and environmental safety (Wetherill et al., 2007).
Mesoporous Poly(cyanate ester) Frameworks
Investigations into mesoporous poly(cyanate ester) frameworks featuring silsesquioxane nanoparticles have shown high thermal stability and potential electrochemical properties. Such materials could be applicable in high-performance composites and electronics (Chen et al., 2019).
Cyanamide Metabolism and Inhibition
Cyanamide, though different, shares a cyanide functional group with the query compound. Research into its metabolism and inhibitory effects on alcohol dehydrogenase may provide a basis for understanding similar compounds' biochemical interactions and therapeutic potentials (Deitrich et al., 1976).
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-4-3-5-14(10-12)21-13(2)15(19)18-16(11-17)6-8-20-9-7-16/h3-5,10,13H,6-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWGDPMZYQVOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-2-(3-methylphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

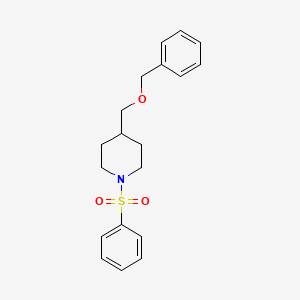
![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B2615902.png)
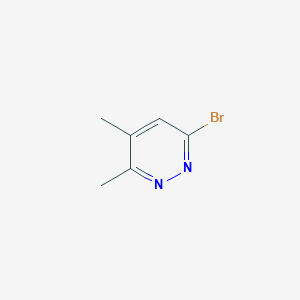
![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2615905.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2615907.png)
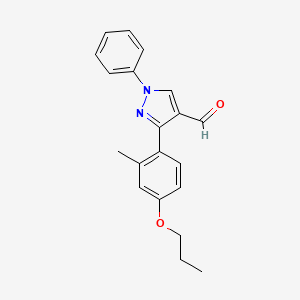
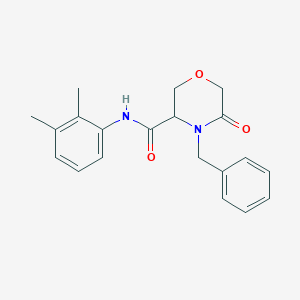
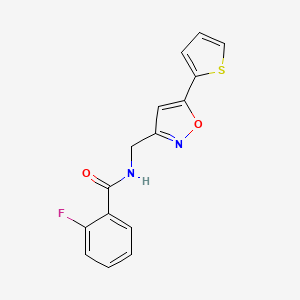
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2615913.png)
![4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2615914.png)
![3-({[6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2615916.png)
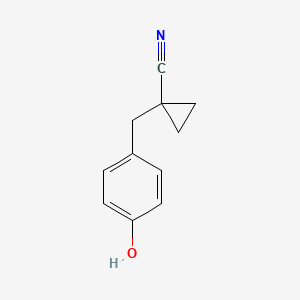
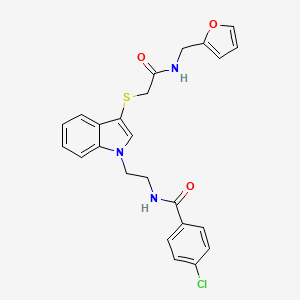
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2615922.png)